2-phenoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)propanamide
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Overview
Description
2-phenoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)propanamide is a compound that belongs to the class of pyrazolo[1,5-a]pyridine derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)propanamide typically involves the following steps:
Formation of the pyrazolo[1,5-a]pyridine core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a pyridine derivative and a hydrazine derivative.
Attachment of the phenoxy group:
Formation of the propanamide moiety: The final step involves the formation of the propanamide group through an amide coupling reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and other modern synthetic techniques .
Chemical Reactions Analysis
Types of Reactions
2-phenoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)propanamide can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as alkyl halides or aryl halides for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions can lead to the formation of oxidized derivatives, while substitution reactions can introduce various substituents onto the pyrazolo[1,5-a]pyridine core .
Scientific Research Applications
2-phenoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)propanamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-phenoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)propanamide involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the specific application and biological target. For example, in medicinal chemistry, this compound may interact with enzymes or receptors to exert its effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-phenoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)propanamide include other pyrazolo[1,5-a]pyridine derivatives, such as:
Pyrazolo[1,5-a]pyrimidines: These compounds have similar structural features and biological activities.
Pyrazolo[1,5-a]pyridazines:
Uniqueness
The uniqueness of this compound lies in its specific structural features and the presence of the phenoxy and propanamide groups. These features contribute to its unique chemical and biological properties, making it a valuable compound for various scientific research applications .
Properties
IUPAC Name |
2-phenoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-13(22-15-7-3-2-4-8-15)17(21)18-11-14-12-19-20-10-6-5-9-16(14)20/h2-10,12-13H,11H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULOLQIATJPFGTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=C2C=CC=CN2N=C1)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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